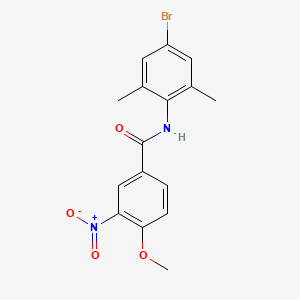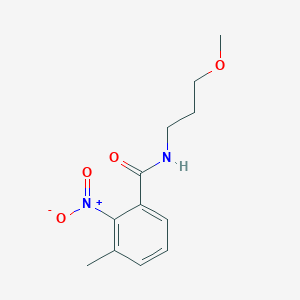![molecular formula C16H10ClF6NO2 B4832387 N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4832387.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-chlorophenoxy)acetamide, commonly known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BTF is not fully understood. However, studies have suggested that BTF may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTF has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BTF has been shown to exhibit both biochemical and physiological effects. In vitro studies have demonstrated that BTF can inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins, which are involved in the inflammatory response. BTF has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that BTF can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTF in lab experiments is its high purity and stability, which allows for accurate and reproducible results. BTF is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using BTF is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on BTF. One area of interest is the development of BTF-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of BTF as a building block for the synthesis of new functional materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in various fields.
Applications De Recherche Scientifique
BTF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BTF has been shown to possess anti-inflammatory, antitumor, and antiviral properties. In material science, BTF has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In environmental science, BTF has been used as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c17-12-3-1-2-4-13(12)26-8-14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h1-7H,8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXTEWVKPBMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4832311.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4832322.png)
![ethyl 2-({2-cyano-3-[3-ethoxy-4-(propionyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4832328.png)
![6-{[(2-chloro-3-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4832337.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4832338.png)



![N-(3-chloro-4-fluorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4832366.png)


